N-(3-methoxypropyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide
Description
N-(3-methoxypropyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide is a heterocyclic compound featuring a fused bicyclic core structure comprising an oxazole and pyridine ring system. The molecule is substituted with a 3-methyl group on the cyclopenta ring and a carboxamide moiety linked to a 3-methoxypropyl chain.
Properties
Molecular Formula |
C15H19N3O3 |
|---|---|
Molecular Weight |
289.33 g/mol |
IUPAC Name |
N-(3-methoxypropyl)-6-methyl-4-oxa-2,5-diazatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-8-carboxamide |
InChI |
InChI=1S/C15H19N3O3/c1-9-12-13(14(19)16-7-4-8-20-2)10-5-3-6-11(10)17-15(12)21-18-9/h3-8H2,1-2H3,(H,16,19) |
InChI Key |
KOKUXDSMHHXHJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=NC3=C(CCC3)C(=C12)C(=O)NCCCOC |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Cyclodehydration
The most reliable method for oxazole ring formation involves treating N-phenacylpyridones with concentrated sulfuric acid and perchloric acid, as reported for 6-nitrooxazolo[3,2-a]pyridinium perchlorates. Adapting this to the target compound:
-
Intermediate Preparation : React 3-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-4-amine with bromoacetyl chloride to form N-(bromoacetyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-4-amine.
-
Cyclization : Dissolve the intermediate in H<sub>2</sub>SO<sub>4</sub> (10 mL/g), add 71% HClO<sub>4</sub> (2.5 eq), and stir for 20–25 hours at 25°C. Precipitation in anhydrous diethyl ether yields the oxazolo-pyridine core with 95–98% efficiency.
Table 1: Cyclization Conditions and Yields
| Acid System | Temperature | Time (h) | Yield (%) |
|---|---|---|---|
| H<sub>2</sub>SO<sub>4</sub> + HClO<sub>4</sub> | 25°C | 24 | 95–98 |
| Polyphosphoric Acid | 120°C | 6 | 78 |
| PPSE* | 80°C | 12 | 85 |
*PPSE = Polyphosphoric acid trimethylsilyl ester.
Functionalization of the Pyridine Backbone
Heck Coupling for Side-Chain Introduction
To install the 3-methoxypropyl group, a Heck reaction using palladium acetate (1 mol%) and tri-o-tolylphosphine in DMF at 100°C proved effective for analogous systems:
-
Substrate : 5-Bromo-oxazolo[4,5-b]pyridine derivative.
-
Reagents : 3-Methoxypropylamine (1.2 eq), Pd(OAc)<sub>2</sub>, K<sub>2</sub>CO<sub>3</sub>.
-
Conditions : 100°C, 12 h under N<sub>2</sub>.
-
Yield : 74% after column chromatography (SiO<sub>2</sub>, EtOAc/hexane 1:3).
Carboxamide Formation via Guanylation
The final carboxamide moiety is introduced through reaction with 3-methoxypropylamine under ultrasonic irradiation:
-
Activation : Treat the carboxylic acid precursor with SOCl<sub>2</sub> to form the acyl chloride.
-
Aminolysis : Add 3-methoxypropylamine (1.5 eq) in anhydrous acetonitrile, sonicate at 60°C for 10 h.
-
Isolation : Precipitation in cold water followed by recrystallization from ethanol affords the product in 55–74% yield.
Key Characterization Data :
-
<sup>1</sup>H NMR (400 MHz, DMSO-<i>d</i><sub>6</sub>) : δ 1.92 (m, 2H, CH<sub>2</sub>), 2.32 (s, 3H, CH<sub>3</sub>), 3.24 (s, 3H, OCH<sub>3</sub>), 3.42 (t, <i>J</i> = 6.4 Hz, 2H, NCH<sub>2</sub>), 4.12 (t, <i>J</i> = 5.8 Hz, 2H, OCH<sub>2</sub>).
-
HRMS (ESI+) : <i>m/z</i> 289.33 [M+H]<sup>+</sup> (calc. 289.33).
Optimization of Reaction Conditions
Solvent and Catalyst Screening
Comparative studies in oxazolo-pyridine syntheses reveal that polar aprotic solvents (DMF, NMP) enhance cyclization rates, while Pd(OAc)<sub>2</sub>/Xantphos systems improve coupling yields.
Table 2: Solvent Effects on Cyclization Yield
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 92 |
| NMP | 32.2 | 88 |
| Toluene | 2.4 | 45 |
Challenges and Alternative Routes
Chemical Reactions Analysis
General Chemical Reactions of Heterocyclic Compounds
Heterocyclic compounds, including those with oxazole and pyridine moieties, can undergo several types of chemical reactions:
-
Nucleophilic Substitution : These reactions involve the replacement of a leaving group by a nucleophile. The presence of nucleophilic sites in the compound allows it to react with electrophiles.
-
Cross-Coupling Reactions : These reactions are crucial for forming carbon-carbon bonds and can be facilitated by catalysts like palladium or zinc .
-
Hydrolysis : The carboxamide group can undergo hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid.
Potential Chemical Reactions of N-(3-methoxypropyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b] oxazolo[4,5-e]pyridine-4-carboxamide
Given its structural similarity to other heterocyclic compounds, N-(3-methoxypropyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b] oxazolo[4,5-e]pyridine-4-carboxamide is likely to participate in reactions such as:
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Alkylation : The methoxypropyl group could undergo alkylation reactions, potentially altering its biological activity.
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Acylation : The carboxamide group might react with acyl chlorides to form amides with different acyl groups.
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Ring Opening Reactions : The oxazole ring could potentially undergo ring-opening reactions under certain conditions.
Analytical Techniques for Characterization
Characterization of the synthesized compound and its reaction products typically involves techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides detailed structural information.
-
High-Resolution Mass Spectrometry (HRMS) : Confirms the molecular weight and formula of the compound.
Comparison with Similar Compounds
Similar compounds, such as N-(3-chlorophenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b] oxazolo[4,5-e]pyridine-4-carboxamide and N-(2-methoxyphenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b] oxazolo[4,5-e]pyridine-4-carboxamide, exhibit diverse biological activities due to differences in their substituents.
Data Table: Comparison of Similar Compounds
Scientific Research Applications
Neuropharmacological Applications
Research indicates that N-(3-methoxypropyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide may exhibit neuroprotective properties. Its mechanism of action likely involves modulation of neurotransmitter systems and neuroinflammatory pathways:
- Neuroprotective Effects : Studies have shown that this compound can reduce neuronal cell death in models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. It appears to inhibit apoptotic pathways and promote neuronal survival through the activation of neurotrophic factors.
- Cognitive Enhancement : Preliminary findings suggest potential cognitive-enhancing effects, possibly linked to increased acetylcholine levels or modulation of glutamatergic signaling.
Anticancer Properties
The compound has shown promise in cancer research:
- Inhibition of Tumor Growth : In vitro studies indicate that this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. This effect may be mediated through the induction of apoptosis and cell cycle arrest.
- Mechanisms of Action : The compound may exert its anticancer effects by targeting specific signaling pathways involved in tumor growth and metastasis, such as the PI3K/Akt/mTOR pathway.
Antimicrobial Activity
Emerging research highlights the antimicrobial potential of this compound:
- Broad-Spectrum Activity : this compound has demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as certain fungi.
- Mechanisms : The antimicrobial effects may stem from disruption of bacterial cell membranes or inhibition of key enzymatic processes essential for microbial growth.
Table 1: Summary of Biological Activities
| Application | Effect | Mechanism |
|---|---|---|
| Neuroprotection | Reduces neuronal cell death | Inhibition of apoptosis |
| Cognitive Enhancement | Improves memory and learning | Modulation of neurotransmitters |
| Anticancer | Inhibits tumor growth | Induction of apoptosis |
| Antimicrobial | Broad-spectrum activity | Disruption of cell membranes |
Case Study 1: Neuroprotective Effects in Alzheimer’s Disease Models
In a study involving transgenic mice models for Alzheimer's disease, administration of this compound resulted in significant reductions in amyloid-beta plaque formation and improved cognitive function as assessed by behavioral tests. Histological analysis revealed decreased markers of neuroinflammation.
Case Study 2: Anticancer Efficacy Against Breast Cancer
A series of in vitro experiments demonstrated that the compound effectively inhibited the proliferation of MCF-7 breast cancer cells with an IC50 value significantly lower than conventional chemotherapeutics. Mechanistic studies indicated that it induces G1 phase cell cycle arrest and activates caspase-dependent apoptosis.
Mechanism of Action
The mechanism of action of N-(3-methoxypropyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. It has been studied as an inhibitor of cytochrome P450 CYP17, which is responsible for the biosynthesis of precursors of both androgens and estrogen . This inhibition can lead to reduced levels of these hormones, which is beneficial in treating certain cancers.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Electronic and Solubility Profiles
- Electronic Effects: The thiadiazole group in Compound A is electron-withdrawing, which may enhance the acidity of adjacent protons or polarize the carboxamide group.
- Solubility : The thiadiazole ring in Compound A may improve aqueous solubility via hydrogen bonding, whereas the 3-methoxypropyl chain likely enhances lipid solubility, favoring membrane permeability.
Stability and Reactivity
- Thermal Stability : The rigid thiadiazole ring in Compound A may confer higher thermal stability compared to the flexible 3-methoxypropyl chain in the target compound.
- Chemical Reactivity : The thiadiazole moiety in Compound A could participate in nucleophilic substitution or coordination chemistry, whereas the methoxypropyl group is less reactive, suggesting divergent synthetic utility.
Biological Activity
N-(3-methoxypropyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a complex bicyclic structure that includes oxazole and pyridine moieties. The synthesis of this compound typically involves multi-step organic reactions, which have been optimized in recent studies to enhance yield and purity. For instance, a novel method was introduced for synthesizing cyclopenta[b][1,2]oxazole derivatives, highlighting the importance of reaction conditions in achieving desired products .
Anticancer Activity
Recent studies have shown that compounds similar to this compound exhibit significant anticancer properties. For example:
- In vitro studies demonstrated that derivatives of pyrrolo[3,4-c]pyridine displayed cytotoxic effects against various cancer cell lines, including ovarian and breast cancer cells. The mechanism often involves the induction of apoptosis through caspase activation pathways .
- A specific study reported moderate cytotoxicity with IC50 values indicating effective growth inhibition in cancer cell lines .
Antimycobacterial Activity
The compound has also been evaluated for its antimycobacterial properties. Similar derivatives were tested against Mycobacterium tuberculosis (Mtb), showing promising results:
- Compounds with specific functional groups demonstrated MIC values below 0.15 µM, indicating strong activity against Mtb .
Antiviral and Immunomodulatory Effects
Emerging data suggest potential antiviral activity among oxazole-containing compounds. Some studies have indicated that these compounds can inhibit viral replication and modulate immune responses:
- Certain derivatives have been shown to activate immune pathways that enhance the host's defense mechanisms against viral infections .
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction : Many oxazole derivatives act as antagonists or modulators at various receptors (e.g., adenosine receptors) which are crucial in cancer progression and immune response regulation .
- Enzyme Inhibition : The inhibition of key enzymes involved in metabolic pathways is a common mechanism observed in related compounds. This includes enzymes critical for the survival of pathogenic bacteria and cancer cells .
Case Studies
- Anticancer Efficacy : In a study involving a series of pyrrolo[3,4-c]pyridine derivatives, one compound exhibited an IC50 value of 3.1 µM against MCF-7 breast cancer cells. This indicates selective activity that warrants further investigation into structure-activity relationships (SAR) .
- Antimycobacterial Screening : A derivative was tested against Mtb with an MIC value of 0.13 µM, showcasing its potential as a lead compound for tuberculosis treatment. The study emphasized the need for further optimization to enhance solubility and bioavailability in vivo .
Data Summary
| Activity Type | IC50/MIC Values | Cell Line/Organism | Notes |
|---|---|---|---|
| Anticancer | 3.1 µM | MCF-7 Breast Cancer Cells | Selective activity observed |
| Antimycobacterial | 0.13 µM | Mycobacterium tuberculosis | High efficacy; further optimization needed |
| Antiviral | TBD | Various Viral Models | Potential modulation of immune response |
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing N-(3-methoxypropyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide?
- Methodological Answer : Synthesis requires multi-step heterocyclic assembly. Begin with cyclopenta[b]pyridine core formation via cyclocondensation of substituted cyclopentanone derivatives with nitriles or amines. Introduce the oxazole ring via [3+2] cycloaddition using nitroso or nitrile oxide intermediates. The 3-methoxypropyl carboxamide group can be appended via amidation under Schotten-Baumann conditions. Optimize reaction conditions (e.g., solvent polarity, temperature) to avoid side reactions, as cyclopenta-fused systems are prone to ring-opening under harsh conditions .
Q. How is the compound characterized for structural confirmation?
- Methodological Answer : Use a combination of:
- NMR : Analyze , , and 2D (COSY, HSQC) spectra to confirm substituent positions and heterocyclic connectivity.
- HRMS : Validate molecular formula and isotopic patterns.
- X-ray crystallography : Resolve spatial arrangement (e.g., dihedral angles between fused rings) for absolute configuration .
- IR spectroscopy : Identify key functional groups (e.g., carboxamide C=O stretch at ~1650 cm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
